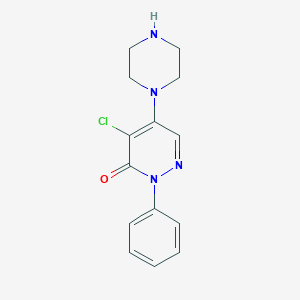

4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

説明

4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C14H15ClN4O and its molecular weight is 290.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one, a compound belonging to the pyridazine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 327.76 g/mol. The structure features a piperazine ring, a phenyl group, and a chloro substituent on the pyridazine core, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 327.76 g/mol |

| CAS Number | 153276-35-8 |

| Chemical Formula | C₁₄H₁₇ClN₄O |

Synthesis

The synthesis typically involves the cyclization of 4-chloro-2-phenylhydrazine with piperazine under reflux conditions. This reaction can be catalyzed by various agents to enhance yield and purity. The compound can also undergo various chemical transformations such as oxidation and substitution reactions, which can modify its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

Studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting the proliferation of cancer cells in various assays. A notable study reported that derivatives of this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways .

Table: Summary of Anticancer Activity

Neuropharmacological Effects

The piperazine moiety is known for its neuroactive properties. Some studies have indicated that this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases . Its ability to cross the blood-brain barrier enhances its relevance in neuropharmacology.

Case Studies

- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited a minimum inhibitory concentration (MIC) against N. meningitidis significantly lower than traditional antibiotics, suggesting a potential role in treating resistant infections .

- Anticancer Applications : In a preclinical trial involving breast cancer models, administration of the compound led to a marked reduction in tumor size compared to control groups, with minimal side effects noted .

- Neuroprotective Effects : Research investigating the effects on neuroinflammation showed that this compound reduced markers of inflammation in microglial cells, indicating potential use in treating conditions like Alzheimer's disease .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Receptor Modulation : It can modulate neurotransmitter receptors, influencing neuronal signaling pathways.

科学的研究の応用

Biological Activities

Research indicates that 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one exhibits a range of biological activities, including:

-

Antidepressant Effects:

- Studies have shown that compounds with similar structures can influence serotonin and dopamine pathways, suggesting potential antidepressant properties. The piperazine moiety is particularly noted for its role in modulating neurotransmitter systems.

-

Antitumor Activity:

- Preliminary investigations indicate that this compound may possess antitumor properties. It has been tested against various cancer cell lines, showing promise in inhibiting cell proliferation.

-

Antimicrobial Properties:

- The compound has demonstrated antimicrobial activity against several bacterial strains, making it a candidate for further exploration in antibiotic development.

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

| Application Area | Description |

|---|---|

| Psychiatric Disorders | Potential use in treating depression and anxiety disorders due to its effects on neurotransmitter systems. |

| Cancer Treatment | Investigated as a potential chemotherapeutic agent due to its ability to inhibit tumor growth in vitro. |

| Infectious Diseases | Explored for use as an antimicrobial agent against resistant bacterial strains. |

Case Studies and Research Findings

- Antidepressant Activity:

- Antitumor Efficacy:

- Antimicrobial Testing:

化学反応の分析

Nucleophilic Substitution at the Chloro Group

The chloro substituent at position 4 of the pyridazinone ring is highly reactive toward nucleophilic substitution. This site undergoes displacement with various nucleophiles, enabling structural diversification:

Mechanistic Insight : The reaction follows an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing groups (e.g., pyridazinone ring) that activate the chloro group toward attack .

Oxidation Reactions

The piperazine ring undergoes selective oxidation to form N-oxides, which modulate electronic properties and solubility:

Applications : N-Oxides exhibit enhanced hydrogen-bonding capacity, improving interactions with biological targets .

Reduction Reactions

The pyridazinone core can be reduced to dihydro derivatives, altering its conjugation and reactivity:

Mechanistic Note : Reduction pathways depend on steric and electronic effects of substituents .

Hydrolysis Reactions

The chloro group is hydrolyzed under acidic or basic conditions to yield hydroxyl derivatives:

Applications : Hydroxyl derivatives serve as intermediates for further functionalization (e.g., esterification) .

Cycloaddition and Heterocycle Formation

The compound participates in cycloaddition reactions with acetylene derivatives to form fused heterocycles:

| Reagent | Conditions | Product

特性

IUPAC Name |

4-chloro-2-phenyl-5-piperazin-1-ylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O/c15-13-12(18-8-6-16-7-9-18)10-17-19(14(13)20)11-4-2-1-3-5-11/h1-5,10,16H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCRZRLLNDTCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352754 | |

| Record name | 4-Chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153276-35-8 | |

| Record name | 4-Chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。